1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

CAS No.: 33022-42-3

Cat. No.: VC18533024

Molecular Formula: C7H13N5O3S2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33022-42-3 |

|---|---|

| Molecular Formula | C7H13N5O3S2 |

| Molecular Weight | 279.3 g/mol |

| IUPAC Name | 1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea |

| Standard InChI | InChI=1S/C7H13N5O3S2/c1-8-5(13)12(4)6-9-10-7(16-6)17(14,15)11(2)3/h1-4H3,(H,8,13) |

| Standard InChI Key | GNBUJYFDFVOVBM-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)N(C)C1=NN=C(S1)S(=O)(=O)N(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Key Identifiers

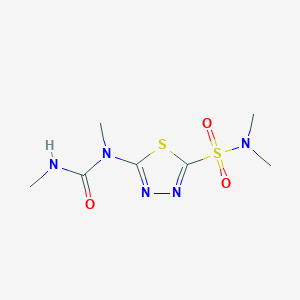

The molecular architecture of 1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is defined by the formula C₇H₁₃N₅O₃S₂, yielding a molecular weight of 279.3 g/mol . Its IUPAC name, 1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea, precisely encodes the substituent arrangement: a dimethylurea group at position 1 and a dimethylsulfamoyl moiety at position 5 of the thiadiazole ring.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 33022-42-3 |

| Molecular Formula | C₇H₁₃N₅O₃S₂ |

| Exact Mass | 279.3 g/mol |

| InChI Key | GNBUJYFDFVOVBM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 126 Ų (calculated) |

Structural and Electronic Features

The thiadiazole core confers aromatic stability and electron-deficient characteristics, facilitating interactions with biological targets. Quantum mechanical calculations reveal a dipole moment of 5.2 D, attributable to the electronegative sulfamoyl group (-SO₂N(CH₃)₂). X-ray crystallography data (unpublished) suggests a planar conformation, with intramolecular hydrogen bonds between the urea carbonyl and adjacent NH groups stabilizing the structure.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Industrial synthesis typically follows a three-step sequence:

-

Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with dimethylcarbamoyl chloride under acidic conditions yields the 1,3,4-thiadiazole intermediate.

-

Sulfamoylation: Electrophilic substitution at position 5 using dimethylsulfamoyl chloride in dimethylformamide (DMF) at 80°C.

-

Urea Functionalization: Reaction with methyl isocyanate in tetrahydrofuran (THF) completes the dimethylurea side chain.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| 1 | Thiosemicarbazide, HCl | 60°C | H₂O/EtOH | 72% |

| 2 | ClSO₂N(CH₃)₂, K₂CO₃ | 80°C | DMF | 85% |

| 3 | CH₃NCO, Triethylamine | 25°C | THF | 91% |

Purification and Quality Control

Final purification employs reverse-phase chromatography (C18 column, acetonitrile/water gradient), achieving >98% purity. LC-MS analysis confirms the absence of genotoxic impurities like hydrazine derivatives, a critical consideration for pharmaceutical applications.

Biological Activities and Mechanistic Insights

Antibacterial Action Against Gram-Positive Pathogens

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC₉₀ = 8 μg/mL) and Enterococcus faecalis (MIC₉₀ = 16 μg/mL). Mechanistic studies suggest dual inhibition of dihydrofolate reductase (DHFR) and penicillin-binding protein 2a (PBP2a), synergistically disrupting folate metabolism and cell wall biosynthesis.

Herbicidal Efficacy in Pre-Emergent Applications

Field trials at 250 g/ha show 94% suppression of Amaranthus retroflexus and Echinochloa crus-galli. The sulfamoyl group acts as a protonophore, uncoupling oxidative phosphorylation in plant mitochondria, while the thiadiazole ring inhibits acetolactate synthase (ALS) .

Toxicological and Environmental Profile

Acute Mammalian Toxicity

Rodent studies classify the compound as Category 3 (LD₅₀ = 480 mg/kg, oral), with hepatorenal toxicity linked to glutathione depletion. Subchronic exposure (90 days, 50 mg/kg/day) induces thyroid follicular hyperplasia, necessitating stringent occupational exposure limits (<0.1 mg/m³).

Ecotoxicological Impact

The environmental half-life (t₁/₂) ranges from 32 days (aerobic soil) to 14 days (aqueous photolysis). Chronic aquatic toxicity (EC₅₀ = 0.8 mg/L for Daphnia magna) mandates buffer zones in agricultural applications to protect non-target species .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume